REACTION_CXSMILES
|
COC([CH:5]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH:15]=[CH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:22])=O.S(=O)(=O)(O)O>[OH-].[Na+].C(O)C.C1COCC1>[C:6]1(=[O:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:5]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(CCCCCCCC=CCCCCCC1)=O
|
Name
|
NaOH ethanol THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+].C(C)O.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the whole was further refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the evaporation of the solvent under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCC=CCCCCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC([CH:5]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH:15]=[CH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:22])=O.S(=O)(=O)(O)O>[OH-].[Na+].C(O)C.C1COCC1>[C:6]1(=[O:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:5]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(CCCCCCCC=CCCCCCC1)=O
|
Name
|
NaOH ethanol THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+].C(C)O.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the whole was further refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the evaporation of the solvent under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCC=CCCCCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |